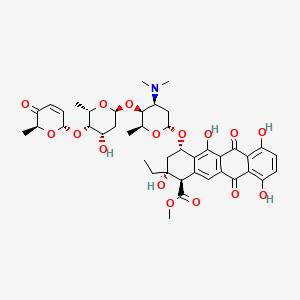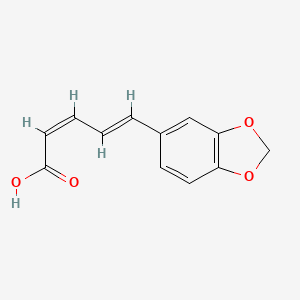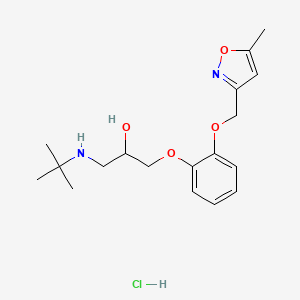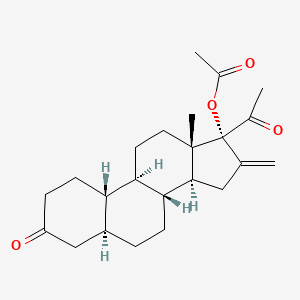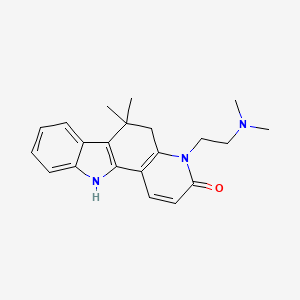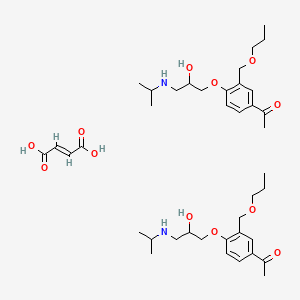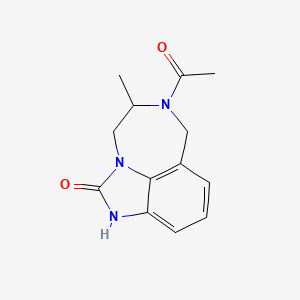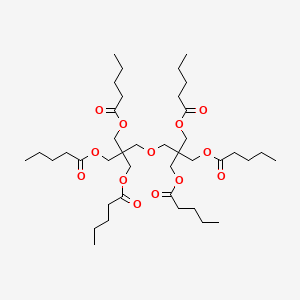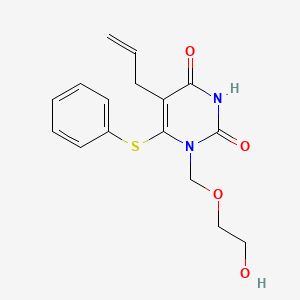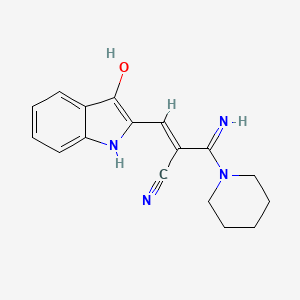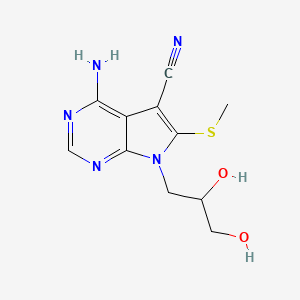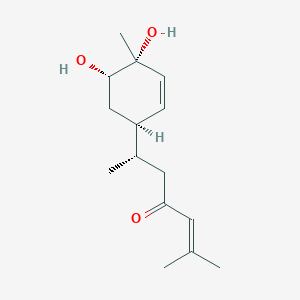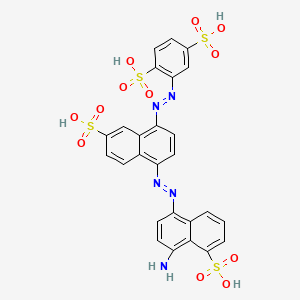
2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid typically involves a multi-step process:
Diazotization: The starting material, 4-amino-5-sulfo-1-naphthalenyl, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-sulfo-1-naphthalenyl to form the intermediate azo compound.
Further Diazotization and Coupling: This intermediate undergoes another diazotization and coupling with 1,4-benzenedisulfonic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfo groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo groups (-N=N-) can break the compound into its constituent aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Aromatic amines such as 4-amino-5-sulfo-1-naphthalenyl.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator and in titrations due to its distinct color change properties. It also serves as a model compound for studying azo dye synthesis and degradation mechanisms.
Biology
In biological research, it is employed in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it useful in histology and cytology.
Medicine
The compound has applications in medical diagnostics, particularly in assays and tests where colorimetric detection is required. It is also explored for its potential antimicrobial properties.
Industry
Industrially, it is extensively used in the textile industry for dyeing fabrics. Its stability and vibrant color make it a preferred choice for coloring synthetic fibers. Additionally, it is used in the food industry as a colorant and in cosmetics for various products.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different pH environments. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity or structure.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Direct Red 28: Commonly used in the textile industry for dyeing cotton.
Uniqueness
2-((4-((4-Amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-1,4-benzenedisulfonic acid is unique due to its dual azo groups and multiple sulfonic acid groups, which confer high water solubility and strong binding affinity to various substrates. This makes it particularly effective in applications requiring high stability and intense coloration.
Properties
CAS No. |
75627-28-0 |
|---|---|
Molecular Formula |
C26H19N5O12S4 |
Molecular Weight |
721.7 g/mol |
IUPAC Name |
2-[[4-[(4-amino-5-sulfonaphthalen-1-yl)diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C26H19N5O12S4/c27-19-7-8-21(17-2-1-3-25(26(17)19)47(41,42)43)29-28-20-9-10-22(18-12-14(44(32,33)34)4-6-16(18)20)30-31-23-13-15(45(35,36)37)5-11-24(23)46(38,39)40/h1-13H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChI Key |
PLWCOSUGPWIJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


